Cas no 1391408-53-9 ((2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride)

(2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 3-iodophenyl substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for the development of optically active compounds. The iodine moiety offers versatility in further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. As a hydrochloride salt, it exhibits improved solubility and stability for handling and storage. This compound is particularly useful in medicinal chemistry for the design of receptor-targeted molecules or as a building block in peptidomimetics. Its well-defined structure and reactivity profile make it a reliable intermediate for research and industrial applications.
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride structure
1391408-53-9 structure
Product name:(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
CAS No:1391408-53-9
MF:C8H11ClINO
Molecular Weight:299.536513566971
CID:6612066
PubChem ID:91825952

(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
    • (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride
    • CS-0183188
    • (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol HCl
    • 1391408-53-9
    • 1212940-65-2
    • (2S)-2-amino-2-(3-iodophenyl)ethanol;hydrochloride
    • (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-olhydrochloride
    • (S)-2-Amino-2-(3-iodophenyl)ethanol hydrochloride
    • P12330
    • インチ: 1S/C8H10INO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
    • InChIKey: ZKHIZYOXOAPUIO-DDWIOCJRSA-N
    • SMILES: IC1=CC=CC(=C1)[C@@H](CO)N.Cl

計算された属性

  • 精确分子量: 298.95739g/mol
  • 同位素质量: 298.95739g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų

(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D499708-250MG
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 97%
250mg
$470 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12189-250MG
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 95%
250MG
¥ 1,920.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12189-10G
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 95%
10g
¥ 23,991.00 2023-04-03
Ambeed
A606753-1g
(S)-2-Amino-2-(3-iodophenyl)ethanol hydrochloride
1391408-53-9 98+%
1g
$1014.0 2024-04-24
eNovation Chemicals LLC
D499708-1g
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 97%
1g
$785 2025-02-26
eNovation Chemicals LLC
D499708-500mg
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 97%
500mg
$625 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12189-100MG
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 95%
100MG
¥ 1,201.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12189-1G
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 95%
1g
¥ 4,798.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12189-5G
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 95%
5g
¥ 14,394.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12189-5g
(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride
1391408-53-9 97%
5g
¥14394.0 2024-04-24

(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride 関連文献

(2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochlorideに関する追加情報

Recent Advances in the Study of (2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride (CAS: 1391408-53-9)

The compound (2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride (CAS: 1391408-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its 3-iodophenyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of targeted therapies and diagnostic agents. The presence of the iodine atom in its structure makes it a valuable candidate for radiolabeling studies, which are crucial in positron emission tomography (PET) imaging and other nuclear medicine applications.

Recent studies have focused on the synthesis optimization of this compound to improve its yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric synthesis route that achieved >99% enantiomeric excess, addressing previous challenges in stereoselective preparation. This advancement is particularly significant as the (S)-enantiomer has demonstrated superior biological activity compared to its (R)-counterpart in receptor binding assays.

In pharmacological research, (2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride has emerged as a key intermediate in the development of dopamine D2 receptor ligands. A recent structure-activity relationship study published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit nanomolar affinity for D2 receptors, with potential applications in neurological disorder treatments. The iodine atom's strategic position allows for further functionalization while maintaining receptor binding affinity, making it a versatile scaffold for medicinal chemistry optimization.

The compound's potential in cancer therapeutics has also been explored. A 2024 study in Molecular Pharmaceutics demonstrated that radioiodinated derivatives of (2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride showed selective uptake in tumor xenograft models, with particularly high accumulation in thyroid cancer cells. This property, combined with its favorable pharmacokinetic profile, positions it as a promising candidate for theranostic applications in oncology.

From a chemical biology perspective, researchers have utilized this compound as a molecular probe to study protein-ligand interactions. Its fluorescence properties, when appropriately derivatized, have enabled real-time monitoring of receptor conformational changes. A recent Nature Chemical Biology publication highlighted its use in elucidating allosteric modulation mechanisms of G protein-coupled receptors, providing new insights into receptor signaling pathways.

Ongoing clinical investigations are exploring the safety and efficacy of radioiodinated versions of this compound as imaging agents. Preliminary results from phase I trials suggest favorable biodistribution patterns and low toxicity profiles, though further studies are needed to fully evaluate its diagnostic potential. The compound's unique combination of chemical properties and biological activity continues to make it a subject of intense research across multiple pharmaceutical disciplines.

Future research directions include the development of bifunctional derivatives for targeted drug delivery systems and the exploration of its potential in neurodegenerative disease diagnostics. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, (2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride is poised to play an increasingly important role in both basic research and clinical applications within the chemical biology and pharmaceutical fields.

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